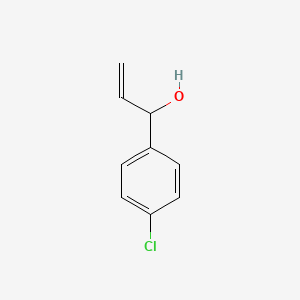
1-(4-Chlorophenyl)allyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Chlorophenyl)allyl alcohol” is a chemical compound that is a derivative of allyl alcohol . Allyl alcohol is an organic compound with the structural formula CH2=CHCH2OH . It is a water-soluble, colorless liquid and is more toxic than typical small alcohols .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the use of allyl alcohols. A [Ru (p-cymene)Cl2]2 catalyst can activate allyl alcohols and ethers for the regioselective ortho-C–H allylation of aromatic and heteroaromatic carboxylates . This reaction is orthogonal to most C–H functionalizations with allyl alcohols . Another approach involves the use of nickel-catalyzed direct coupling of alkynes and methanol, providing direct access to valuable allylic alcohols .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using spectroscopy. The IR spectrum of aliphatic alcohols have a distinctive O-H stretch in the range of 3300 to 3400 cm-1 . The true structure of the conjugated allyl carbocation is a hybrid of the two resonance structures so the positive charge is delocalized over the two terminal carbons .
Chemical Reactions Analysis
Allyl alcohols can undergo various chemical reactions. For instance, they can undergo nickel-catalyzed direct coupling of alkynes and methanol, providing direct access to valuable allylic alcohols . They can also undergo elimination reactions to form alkenes .
Physical And Chemical Properties Analysis
Allyl alcohol, which “this compound” is derived from, has a boiling point of 97°C and a melting point of -129°C . It is soluble in water due to the presence of the hydroxyl group . The solubility of alcohol decreases with the increase in the size of the alkyl group .
Scientific Research Applications
Thiyl Radicals in Organic Synthesis
Thiyl radicals, generated in reactions with thiophenol, have shown remarkable selectivity and efficiency in the synthesis of complex molecules, including endoperoxides with potential antimalarial activity. The research highlights the utility of thiyl radicals in promoting reactions with allylic alcohols and other unsaturated systems, leading to structurally complex and stereochemically defined products (Dénès, Pichowicz, Povie, & Renaud, 2014).
Reactions of Supercritical Alcohols with Unsaturated Hydrocarbons
Investigations into the reactions of supercritical alcohols with unsaturated hydrocarbons, including allylic alcohols, have unveiled pathways for the hydroxymethylation of various alkenes. This work demonstrates the potential of using supercritical conditions to enhance the reactivity and selectivity of these transformations, offering insights into green chemistry applications (Nakagawa et al., 2003).
Novel Pathways in Antibiotic Metabolism
Research has uncovered a novel nitroreductase pathway in Haemophilus influenzae that metabolizes chloramphenicol into a non-antibacterial allylic alcohol derivative. This discovery sheds light on the metabolic versatility of bacteria and raises questions about the roles of such pathways in bacterial physiology and resistance mechanisms (Smith et al., 2007).
Catalytic Allylation Methods
Catalytic processes for the allylation of ketones and other substrates using allyl alcohols as reagents have been developed, illustrating the versatility of 1-(4-Chlorophenyl)allyl alcohol and its analogs in organic synthesis. These methods offer selective and efficient routes to monoallylated products, highlighting the potential of palladium-catalyzed processes in synthetic organic chemistry (Giboulot et al., 2012).
Environmental Degradation Studies
The degradation of chlorophenols, including compounds structurally related to this compound, has been investigated in various environmental contexts. Studies on the kinetics and mechanisms of these processes offer insights into the environmental fate of chlorophenols and potential strategies for their remediation (Hadi et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could explore the use of “1-(4-Chlorophenyl)allyl alcohol” in the synthesis of chiral molecules based on metal-catalyzed dynamic kinetic resolution of alcohols with lipases . Another potential area of research could be the development of new catalytic processes that are free of by-products and use abundant renewable feedstocks .
properties
IUPAC Name |
1-(4-chlorophenyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9,11H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTZHLLETNRQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)formamido]ethyl 4-methylbenzene-1-sulfonate](/img/structure/B2828702.png)
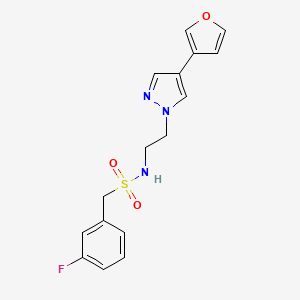
![1-(3,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2828704.png)
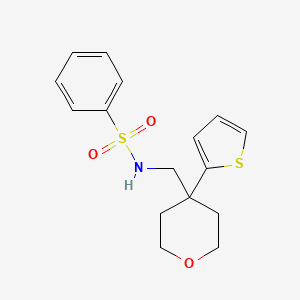
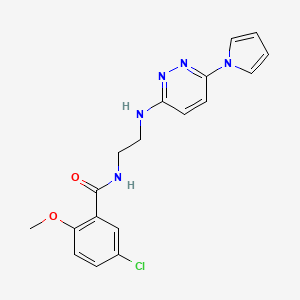

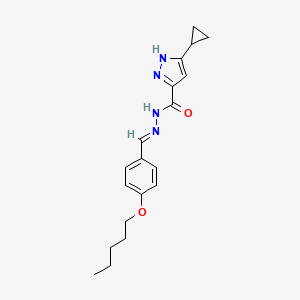
![Methyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2828710.png)
![1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2828715.png)
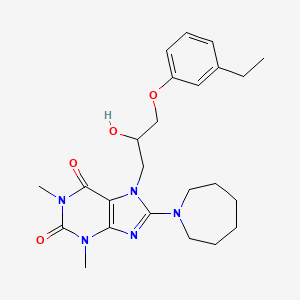
![2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2828717.png)
![N-(2-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2828718.png)
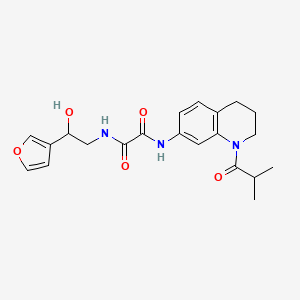
![1h-Pyrrolo[3,2-h]quinoline-8-amine](/img/structure/B2828723.png)